4-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-chlorobenzoate
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Overview
Description
4-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-chlorobenzoate is a complex organic compound that belongs to the class of benzoindeno thiazepine derivatives This compound is characterized by its unique structure, which includes a thiazepine ring fused with a benzoindeno moiety and a phenyl group substituted with a chlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenols with alkynones in the presence of a suitable catalyst can lead to the formation of benzoindeno thiazepine derivatives . The reaction is usually carried out in a solvent like 1,4-dioxane at elevated temperatures (around 100°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The phenyl and chlorobenzoate groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoindeno thiazepine oxides, while reduction can produce benzoindeno thiazepine alcohols.
Scientific Research Applications
4-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound’s unique structure makes it suitable for developing advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-chlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[b][1,4]oxazepine derivatives: These compounds share a similar core structure but differ in the heterocyclic ring and substituents.
Imidazole-containing compounds: These compounds have a different heterocyclic ring but can exhibit similar biological activities.
Uniqueness
4-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-chlorobenzoate is unique due to its specific combination of a thiazepine ring fused with a benzoindeno moiety and a chlorobenzoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C29H18ClNO3S |
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Molecular Weight |
496.0 g/mol |
IUPAC Name |
[4-(12-oxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-11-yl)phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C29H18ClNO3S/c30-19-13-9-18(10-14-19)29(33)34-20-15-11-17(12-16-20)28-25-26(21-5-1-2-6-22(21)27(25)32)31-23-7-3-4-8-24(23)35-28/h1-16,28,31H |
InChI Key |
SOGAYERJRWWVMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC=C(C=C5)OC(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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